tetrasodium;[(2R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[[[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate
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Overview
Description
It functions as a crucial cofactor in various metabolic and biosynthetic pathways, particularly in the biosynthesis of essential cellular components such as nucleotides, proteins, fatty acids, and biopolymers . Additionally, it plays a vital role in neutralizing reactive oxygen species generated by increased metabolic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The de novo synthesis of NADPH tetrasodium is catalyzed by NAD kinases, which convert nicotinamide adenine dinucleotide to nicotinamide adenine dinucleotide phosphate . This process involves the phosphorylation of nicotinamide adenine dinucleotide to form nicotinamide adenine dinucleotide phosphate, which is then reduced to NADPH tetrasodium .
Industrial Production Methods: Industrial production of NADPH tetrasodium typically involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce NADPH tetrasodium. The fermentation broth is then subjected to various purification steps, including ion-exchange chromatography and high-resolution accurate mass spectrometry, to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: NADPH tetrasodium primarily undergoes redox reactions, acting as an electron donor in various biochemical processes. It is involved in both catabolic and anabolic reactions, playing a significant role in cellular antioxidative effects .
Common Reagents and Conditions: NADPH tetrasodium is used by enzymes such as glutathione reductase to reduce oxidized glutathione to its reduced form, which is essential for maintaining cellular redox balance . It also reacts with reactive oxygen species, neutralizing them and preventing oxidative damage .
Major Products Formed: The major products formed from reactions involving NADPH tetrasodium include reduced forms of various biomolecules, such as reduced glutathione and other antioxidants .
Scientific Research Applications
NADPH tetrasodium is essential for research into cancer cell metabolism and the development of cancer therapeutics, given its role in antioxidant defense and the susceptibility of cancer cells to oxidative stress . It is also used in the study of cellular redox reactions and the role of glutathione in maintaining cellular health . In the pharmaceutical and biotechnology industries, NADPH tetrasodium is used as a reagent for the in vitro study of enzyme reactions and the synthesis of chiral compounds .
Mechanism of Action
NADPH tetrasodium exerts its effects by acting as an electron donor in various biochemical reactions. It is involved in the reduction of oxidized biomolecules, thereby maintaining cellular redox balance . The compound is also crucial for the biosynthesis of nucleotides, proteins, and fatty acids, particularly in rapidly dividing cells such as cancer cells . NADPH tetrasodium homeostasis is regulated by various signaling pathways and metabolic enzymes, which undergo adaptive changes in cancer cells .
Comparison with Similar Compounds
- Nicotinamide adenine dinucleotide (NAD)
- Nicotinamide adenine dinucleotide phosphate (NADP)
- Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)
Uniqueness: NADPH tetrasodium is unique in its ability to act as an electron donor in a wide range of biochemical reactions, particularly those involving redox balance and biosynthesis of essential cellular components . Its role in neutralizing reactive oxygen species and maintaining cellular health makes it particularly important in the study of cancer cell metabolism and the development of cancer therapeutics .
Properties
Molecular Formula |
C21H26N7Na4O17P3 |
---|---|
Molecular Weight |
833.3 g/mol |
IUPAC Name |
tetrasodium;[(2R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[[[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate |
InChI |
InChI=1S/C21H30N7O17P3.4Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;;;;/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35);;;;/q;4*+1/p-4/t10?,11-,13?,14+,15?,16?,20?,21-;;;;/m1..../s1 |
InChI Key |
WYWWVJHQDVCHKF-UBWZMGIPSA-J |
Isomeric SMILES |
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@@H](C([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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